LogP Difference: 3-Fluoro vs. 2-Fluoro Isomers
The target compound 4-ethyl-3-fluoro-1,1'-biphenyl (CAS 92814-30-7) has a reported LogP of 4.055 . In contrast, the 2-fluoro positional isomer 4-ethyl-2-fluoro-1,1'-biphenyl (CAS 55258-76-9) exhibits a LogP of 4.72 (Fluorochem experimental/computed) and an XLogP3 of 4.9 (PubChem computed) [1]. The 4′-ethyl-3-fluoro isomer (CAS 948043-99-0), which places the fluoro and ethyl on opposite rings, has a predicted XLogP3 of approximately 4.1 [2]. This demonstrates that the position of the fluorine substituent relative to the ethyl group and the biphenyl linkage modulates lipophilicity by over 0.6–0.8 log units.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.055 (Chemsrc reported value) |
| Comparator Or Baseline | 4-Ethyl-2-fluoro-1,1'-biphenyl (CAS 55258-76-9): LogP = 4.72 (Fluorochem); XLogP3 = 4.9 (PubChem). 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS 948043-99-0): Predicted XLogP3 ≈ 4.1. |
| Quantified Difference | ΔLogP = 0.67–0.85 units (target vs. 2-fluoro isomer), representing a 4.7–7.1× difference in octanol/water partition coefficient. ΔLogP ≈ 0.05 units (target vs. cross-ring isomer). |
| Conditions | Computed/experimental LogP values from independent database sources; target compound value from Chemsrc; comparator values from Fluorochem, PubChem, and supplier predicted data. |
Why This Matters
A LogP difference of >0.5 units produces clearly distinguishable reversed-phase HPLC retention times and may alter predicted membrane permeability and metabolic stability profiles, making isomer substitution unacceptable for analytical method development or structure–activity relationship studies.
- [1] PubChem. 4-Ethyl-2-fluoro-1,1'-biphenyl (CID 1490326). Computed properties: XLogP3 4.9. https://pubchem.ncbi.nlm.nih.gov/compound/1490326 View Source
- [2] Molaid. 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS 948043-99-0). Predicted boiling point 289.7±19.0 °C; predicted density 1.044±0.06 g/cm³. https://www.molaid.com View Source
